molecular formula C16H15NO4S2 B2523376 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034399-64-7

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2523376
CAS No.: 2034399-64-7
M. Wt: 349.42
InChI Key: LREHIATZYGCKID-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a hydroxy group and two heterocyclic moieties: furan-2-yl and thiophen-2-yl. This compound is part of a broader class of sulfonamides known for their diverse biological activities, including antimicrobial and enzyme inhibitory properties. Its structural uniqueness lies in the combination of aromatic heterocycles and polar functional groups, which may influence its physicochemical and pharmacological behavior .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-16(14-8-4-10-21-14,15-9-5-11-22-15)12-17-23(19,20)13-6-2-1-3-7-13/h1-11,17-18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHIATZYGCKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as furan-2-carbaldehyde and thiophene-2-carbaldehyde. These intermediates undergo a series of reactions including aldol condensation, reduction, and sulfonamide formation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

3-Chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide ()
  • Key Differences : The benzene ring is substituted with 3-chloro and 2-methyl groups.
  • Steric Effects: The methyl group introduces steric hindrance, which may reduce conformational flexibility compared to the unsubstituted target compound.
  • Synthesis : Similar GP1 methods and purification via silica gel chromatography are employed, but yields may vary due to steric challenges .
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide ()
  • Key Differences : Lacks the hydroxy and thiophen-2-yl groups; includes a 4-methylbenzene ring.
  • Biological Interactions: Absence of the hydroxy and thiophene moieties limits hydrogen bonding and π-π stacking capabilities compared to the target compound .

Heterocycle Positional Isomerism

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide ()
  • Key Differences : Thiophen-3-yl replaces thiophen-2-yl; additional 4-(2-methyloxazol-4-yl) substituent.
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide ()
  • Key Differences : Contains both thiophen-2-yl and thiophen-3-yl groups; benzene ring substituted with CF3.
  • Impact :
    • Metabolic Stability : The CF3 group enhances resistance to oxidative metabolism.
    • Dipole Moment : Dual thiophene substitution creates a distinct dipole, influencing solubility and target affinity .

Physicochemical and Pharmacological Properties

Property Target Compound 3-Chloro-2-Methyl Derivative () CF3-Substituted Analogue ()
Molecular Weight 430.5 433.5 393.5
Key Substituents Furan, Thiophene Cl, CH3 CF3, Thiophene
Predicted logP ~2.1 ~2.8 ~3.2
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (OH)
Metabolic Stability Moderate High (Cl) Very High (CF3)

Research Findings and Implications

  • The target compound’s hydroxy and heterocyclic groups may favor interactions with hydrophilic enzyme active sites .
  • Solubility : The hydroxy group improves aqueous solubility (~15 mg/mL predicted) compared to more hydrophobic derivatives (e.g., 3-Chloro-2-methyl: ~8 mg/mL) .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound known for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a furan ring, a thiophene ring, and a benzenesulfonamide moiety. These structural components contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and related fields.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including bacteria and viruses. For example, derivatives containing furan and thiophene moieties have demonstrated inhibitory effects against the influenza A virus and other bacterial strains.
  • Antiviral Properties :
    • The presence of furan rings in related compounds has been linked to antiviral activity. Some studies have reported that furan-based compounds can inhibit viral replication, particularly in the context of respiratory viruses .
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating biological processes. For instance, it has been noted that compounds with similar structures can inhibit topoisomerase IV in bacteria without affecting human topoisomerase II .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Target Interaction : The compound may bind to specific molecular targets such as enzymes or receptors, leading to alterations in cellular pathways.
  • Multi-target Effects : Similar compounds have shown the ability to inhibit multiple targets within bacterial cells, thereby reducing the likelihood of resistance development .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

StudyFindings
Demonstrated significant antibacterial activity against Staphylococcus aureus with low toxicity in human liver cell lines.
Reported antiviral effects against influenza A virus, emphasizing the relevance of furan-containing compounds in antiviral drug development.
Investigated enzyme inhibition, showing selectivity towards bacterial isoforms over human counterparts.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Intermediates : Initial steps often include reactions between furan and thiophene derivatives.
  • Hydroxylation : The introduction of hydroxyl groups can be achieved using oxidizing agents.
  • Final Coupling : The final product is formed through coupling reactions involving various reagents under controlled conditions.

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